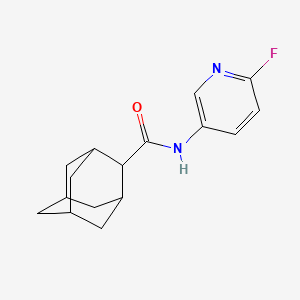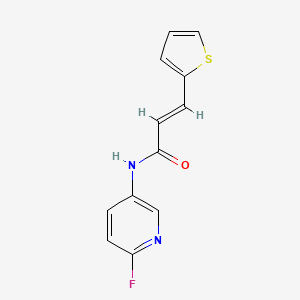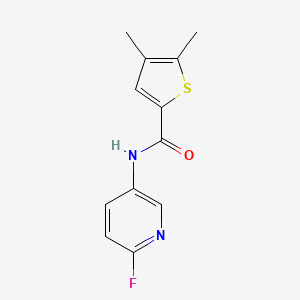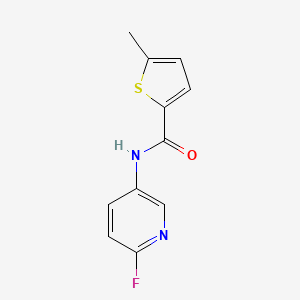![molecular formula C13H13N3O4 B6629488 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine moiety and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a [3+2] cycloaddition reaction involving electron-deficient alkynes and alkenes, followed by oxidation. The morpholine ring is then introduced through subsequent reactions, often involving the use of specific reagents and catalysts to ensure the correct positioning and attachment of the morpholine group.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to achieve high yields and purity. Large-scale synthesis may involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine derivatives
Pyrazolo[3,4-b]pyridine derivatives
Pyrazolo[1,5-a]pyrazine derivatives
Uniqueness: 4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid stands out due to its unique combination of the pyrazolo[1,5-a]pyridine core and the morpholine ring. This structural feature provides it with distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
4-(pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(15-5-6-20-8-11(15)13(18)19)9-7-14-16-4-2-1-3-10(9)16/h1-4,7,11H,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDWLJCULCWHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C3C=CC=CN3N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,7-dimethyl-N-(2-methylsulfanylcyclohexyl)-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B6629415.png)
![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)


![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)

![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629493.png)
![4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
